molecular formula C12H10N4O2S2 B11355930 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11355930
M. Wt: 306.4 g/mol
InChI Key: SEKFTYLXVJNDNV-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a thiadiazole ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. One common method includes the use of N-(2-halophenyl)thioamides, which undergo base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide stands out due to its unique combination of benzothiazole and thiadiazole rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C12H10N4O2S2/c1-2-18-7-3-4-8-10(5-7)20-12(13-8)14-11(17)9-6-19-16-15-9/h3-6H,2H2,1H3,(H,13,14,17)

InChI Key

SEKFTYLXVJNDNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSN=N3

Origin of Product

United States

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